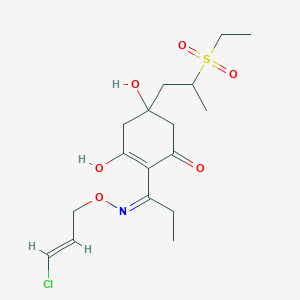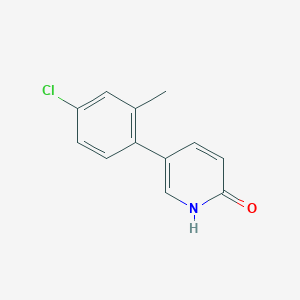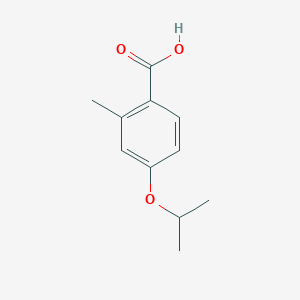
3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate
Vue d'ensemble
Description
“3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate” is a heterocyclic compound . It is related to the 4-oxo-1,4-dihydroquinoline carboxylic acid, which is a novel HIV-1 integrase strand transfer inhibitor .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For example, a green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives has been developed . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using spectroscopic analyses (IR, NMR, and EI-MS) .Chemical Reactions Analysis
The chemical reactions of related compounds have been studied. For example, the conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates has been reported .Applications De Recherche Scientifique
Anticancer Potential
Research has demonstrated the synthesis of various 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, closely related to 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate, and their potential as anticancer agents. One study synthesized such derivatives and tested their effects on the breast cancer MCF-7 cell line. The compounds exhibited significant anticancer activity, highlighting the potential of quinoline derivatives in cancer treatment (Gaber et al., 2021).
Medicinal Chemistry
Quinolines, including 4-oxoquinolines, are important in medicinal chemistry due to their biological and synthetic versatility. They have been linked with various pharmacological activities, including antibacterial and antiviral properties. The structural modifications and synthesis of these compounds offer a wide range of biological applications (Batalha et al., 2019).
Synthesis and Properties
Another aspect of research focuses on the synthesis and properties of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, a compound structurally similar to the one . This research is essential for understanding the chemical characteristics and potential applications of such quinolines (Ukrainets et al., 2006).
Antibacterial Properties
Studies have also explored quinoline derivatives as antibacterial agents. For example, research on 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid revealed broad antibacterial activity, suggesting the potential of quinoline derivatives in combating bacterial infections (Goueffon et al., 1981).
Structure-Activity Relationships
The exploration of structure-activity relationships in antibacterial quinoline derivatives is another crucial area of research. It involves synthesizing and testing various substituted compounds to understand how structural changes impact their antibacterial efficacy (Koga et al., 1980).
Mécanisme D'action
Target of Action
It is known that quinolone derivatives, which this compound is a part of, often target bacterial dna gyrase and topoisomerase iv . These enzymes are essential for bacterial DNA replication, making them effective targets for antibacterial agents .
Mode of Action
Quinolones typically work by inhibiting the aforementioned enzymes, dna gyrase and topoisomerase iv . This inhibition prevents the unwinding of bacterial DNA, thereby blocking DNA replication and leading to bacterial cell death .
Biochemical Pathways
Quinolones generally affect the dna replication pathway in bacteria by inhibiting key enzymes . The downstream effects of this inhibition include the prevention of bacterial replication and ultimately, bacterial cell death .
Result of Action
As a quinolone derivative, it is likely that this compound leads to bacterial cell death by inhibiting key enzymes involved in dna replication .
Safety and Hazards
Orientations Futures
The future directions for the research on “3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate” and related compounds could involve exploring their therapeutic potential . This could include further studies on their antimicrobial, anti-inflammatory, anticonvulsant, and antidiuretic activities .
Propriétés
IUPAC Name |
3-O-ethyl 8-O-methyl 4-oxo-1H-quinoline-3,8-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-3-20-14(18)10-7-15-11-8(12(10)16)5-4-6-9(11)13(17)19-2/h4-7H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYDEAPQWZWKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977078 | |
| Record name | 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111185-66-1, 6152-94-9 | |
| Record name | 3-Ethyl 8-methyl 1,4-dihydro-4-oxo-3,8-quinolinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111185-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B3081738.png)
![N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B3081739.png)


![1-[(4-Isothiocyanatophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B3081757.png)


![5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B3081786.png)
![3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B3081790.png)




![2-methyl-6-(3-methylbutyl)-5-thioxo-2,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3081842.png)